molecular formula C13H13NO B8175272 (3-Methyl-5-(pyridin-3-yl)phenyl)methanol

(3-Methyl-5-(pyridin-3-yl)phenyl)methanol

Cat. No.: B8175272
M. Wt: 199.25 g/mol
InChI Key: GDPWOBONZAHJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-5-(pyridin-3-yl)phenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a phenyl ring substituted with a methyl group and a pyridinyl group, along with a hydroxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-5-(pyridin-3-yl)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenylboronic acid and 3-bromopyridine.

    Suzuki Coupling Reaction: The 3-methylphenylboronic acid undergoes a Suzuki coupling reaction with 3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 3-methyl-5-(pyridin-3-yl)phenyl intermediate.

    Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-5-(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: (3-Methyl-5-(pyridin-3-yl)phenyl)carboxylic acid.

    Reduction: (3-Methyl-5-(pyridin-3-yl)phenyl)methane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-Methyl-5-(pyridin-3-yl)phenyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be incorporated into polymers and other materials to modify their properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (3-Methyl-5-(pyridin-3-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-5-(pyridin-3-yl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (3-Methyl-5-(pyridin-3-yl)phenyl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.

    (3-Methyl-5-(pyridin-3-yl)phenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(3-Methyl-5-(pyridin-3-yl)phenyl)methanol is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and potential for hydrogen bonding. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

(3-methyl-5-pyridin-3-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-11(9-15)7-13(6-10)12-3-2-4-14-8-12/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPWOBONZAHJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CN=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.